

# Surface Preparation of LiGaO<sub>2</sub> Substrates for Epitaxy: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Lithium metagallate*

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## Introduction

Lithium gallate (LiGaO<sub>2</sub>) has emerged as a promising substrate for the epitaxial growth of wide-bandgap semiconductors, most notably gallium nitride (GaN), due to its close lattice match, which minimizes strain and defects in the epitaxial film. Achieving a pristine, atomically flat, and contamination-free LiGaO<sub>2</sub> surface is paramount for the successful growth of high-quality epitaxial layers. This document provides detailed application notes and protocols for the systematic surface preparation of LiGaO<sub>2</sub> substrates, encompassing cleaning, wet chemical etching, dry plasma etching, and thermal annealing.

## Substrate Cleaning Protocols

Effective cleaning is the foundational step to remove organic residues, particulate matter, and metallic contaminants from the LiGaO<sub>2</sub> surface. Several standard procedures can be adapted for this purpose.

## Solvent Degreasing

This is the initial step to remove gross organic contamination.

Protocol:

- Place the LiGaO<sub>2</sub> substrate in a beaker with acetone.

- Ultrasonicate for 5 minutes at room temperature.
- Transfer the substrate to a beaker with isopropanol (IPA).
- Ultrasonicate for 5 minutes at room temperature.
- Rinse the substrate thoroughly with deionized (DI) water.
- Dry the substrate using a stream of high-purity nitrogen gas.

## RCA Cleaning

The RCA clean is a multi-step process designed for a more thorough removal of organic and ionic contaminants.

Protocol:

- SC-1 (Organic Clean):
  - Prepare a solution of deionized water, ammonium hydroxide ( $\text{NH}_4\text{OH}$ , 29% by weight), and hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 30%) in a 5:1:1 ratio.[\[1\]](#)
  - Heat the solution to 75-80 °C.
  - Immerse the  $\text{LiGaO}_2$  substrate in the SC-1 solution for 10-15 minutes.[\[2\]](#)
  - Rinse thoroughly with DI water.
- SC-2 (Ionic Clean):
  - Prepare a solution of deionized water, hydrochloric acid (HCl), and hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 30%) in a 6:1:1 ratio.[\[2\]](#)
  - Heat the solution to 75-80 °C.
  - Immerse the substrate in the SC-2 solution for 10-15 minutes.[\[2\]](#)
  - Rinse thoroughly with DI water.

- Dry with high-purity nitrogen gas.

## Piranha Etching (Use with Extreme Caution)

Piranha solution is a highly effective but extremely hazardous cleaning agent for removing stubborn organic residues.

Safety Precautions:

- ALWAYS add hydrogen peroxide to sulfuric acid slowly; NEVER the reverse.
- The reaction is highly exothermic and releases gas; NEVER use a sealed container.
- ALWAYS work in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty neoprene gloves.[\[3\]](#)[\[4\]](#)
- Piranha solution reacts violently with organic solvents (e.g., acetone, isopropanol). Ensure all glassware is free of organic residues.[\[5\]](#)

Protocol:

- Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) to 3 parts concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- Allow the solution to cool slightly (it will be hot).
- Immerse the  $\text{LiGaO}_2$  substrate in the piranha solution for 10-15 minutes.
- Carefully remove the substrate and rinse extensively with DI water.
- Dry with high-purity nitrogen gas.

## Wet Chemical Etching

Wet etching is employed to remove surface damage from polishing and to create a smoother, more ordered surface. Hydrochloric acid ( $\text{HCl}$ ) is a commonly used etchant for  $\text{LiGaO}_2$ .

Protocol:

- Prepare the desired HCl solution by diluting concentrated HCl (37 wt. %) with DI water.
- Immerse the cleaned LiGaO<sub>2</sub> substrate in the HCl solution at room temperature for a specified duration.
- Rinse the substrate thoroughly with DI water.
- Dry with high-purity nitrogen gas.

## Dry Plasma Etching

Inductively coupled plasma reactive ion etching (ICP-RIE) offers anisotropic etching and precise control over the etch depth and surface morphology. Boron trichloride (BCl<sub>3</sub>) based plasma is effective for etching LiGaO<sub>2</sub>.

Protocol:

- Load the cleaned LiGaO<sub>2</sub> substrate into the ICP-RIE chamber.
- Introduce the etching gases (e.g., BCl<sub>3</sub> and Ar).
- Set the desired ICP power, RIE power, and chamber pressure.
- Initiate the plasma to etch the substrate for the intended time.
- Vent the chamber and remove the substrate.

## Thermal Annealing

High-temperature annealing can be performed to further improve the surface quality and crystallinity of the LiGaO<sub>2</sub> substrate prior to epitaxy.

Protocol:

- Load the cleaned and/or etched LiGaO<sub>2</sub> substrate into a high-temperature furnace or the MBE growth chamber.

- Ramp up the temperature to the desired annealing temperature (e.g., 700 °C) under a controlled atmosphere (e.g., high vacuum or nitrogen).
- Hold at the annealing temperature for a specified duration (e.g., 60 minutes).
- Ramp down the temperature to cool the substrate.

## Data Presentation

The following tables summarize quantitative data for various surface preparation methods for LiGaO<sub>2</sub> substrates.

Wet Etching of (010) LiGaO <sub>2</sub> with HCl	
HCl:DI Water Ratio	Etch Rate (nm/min)
1:1000	8.6
Concentrated (37 wt. %)	~6092

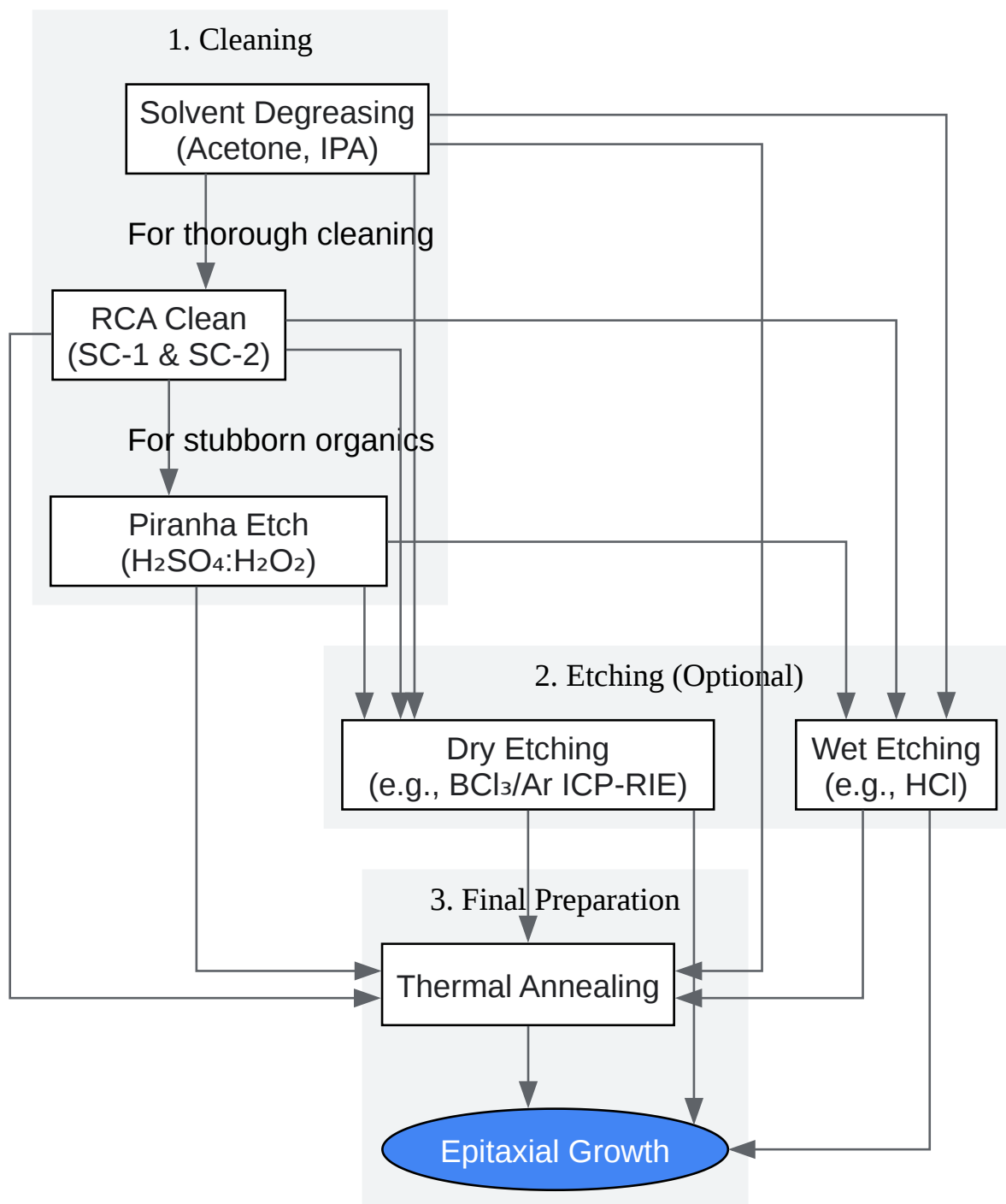
Dry Etching of (010) LiGaO <sub>2</sub> with BCl <sub>3</sub> /Ar Plasma		
RIE Power (W)	ICP Power (W)	Etch Rate (nm/min)
15	400	15.45

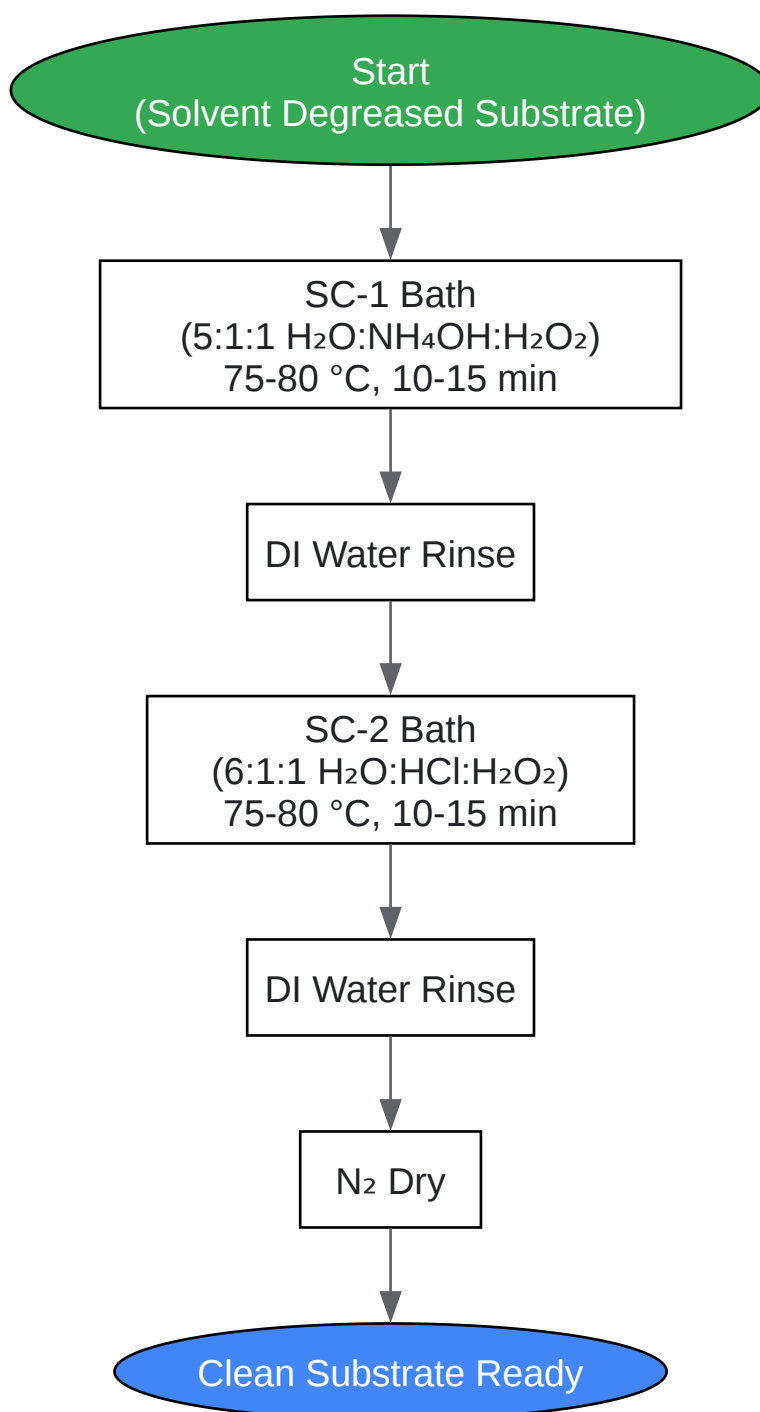
Dry Etching of (100) LiGaO <sub>2</sub> with CF <sub>4</sub> /Ar/O <sub>2</sub> Plasma		
RIE Power (W)	ICP Power (W)	Etch Rate (nm/min)
75	400	24.60

Surface Roughness of LiGaO <sub>2</sub>	
Treatment	Typical RMS Roughness (nm)
As-received	Scratches from mechanical polishing are apparent.
After Nitridation	1.1[6]

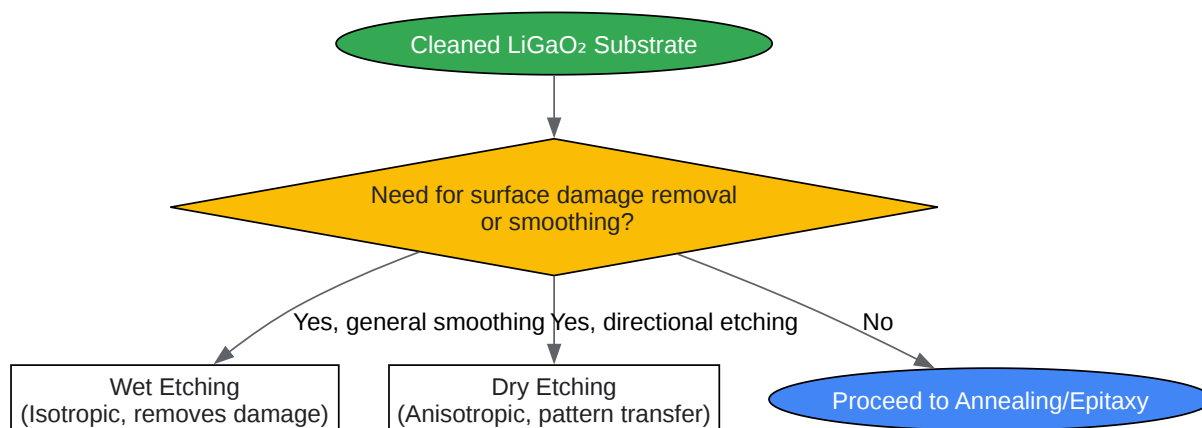
Note: The etch rates and surface roughness can vary depending on the specific crystal quality and experimental conditions.

## Experimental Workflows and Logical Relationships









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